molecular formula C13H15NO3 B1441539 Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 1187933-23-8

Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No. B1441539
CAS RN: 1187933-23-8
M. Wt: 233.26 g/mol
InChI Key: DPBGYIFPFFZPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound that has been synthesized for various scientific research purposes. It is a tetrahydroquinoline derivative that has gained attention due to its unique chemical properties and potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is utilized in the synthesis of various fused heterocycles, which are structures where two or more rings share two or more atoms. These heterocycles often exhibit unique biological activities and are of great interest in pharmaceutical research .

Biological Activity Studies

The quinoline derivatives, to which this compound belongs, are known for their interesting pharmaceutical and biological activities. They serve as key intermediates in the development of drugs with potential antiviral, anti-inflammatory, and anticancer properties .

Antiviral Agents

Specific derivatives of quinoline, including those related to Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate, have been reported to show inhibitory activity against influenza A and other viruses, making them valuable in antiviral research .

Anti-inflammatory Applications

The anti-inflammatory properties of quinoline derivatives are being explored, with potential applications in treating conditions like arthritis and other inflammatory diseases .

Anticancer Research

Quinoline derivatives are being studied for their anticancer activities. They may work by interfering with the replication of cancer cells or inducing apoptosis .

Synthesis of Dibenzo Derivatives

This compound is used as a substrate in the synthesis of dibenzo derivatives, which are compounds containing two benzene rings. These derivatives have various applications, including in materials science and as intermediates in organic synthesis .

Development of Antimalarial Drugs

The structural similarity of quinoline derivatives to natural antimalarial compounds like quinine makes them candidates for the development of new antimalarial drugs .

Chemical Intermediate in Organic Synthesis

As a chemical intermediate, this compound is involved in various organic synthesis reactions, contributing to the creation of a wide range of organic compounds with potential applications in drug development and beyond .

properties

IUPAC Name

methyl 4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2)7-11(15)14-10-5-4-8(6-9(10)13)12(16)17-3/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBGYIFPFFZPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Reactant of Route 5
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Reactant of Route 6
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.